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molecular formula C10H14N2O3 B8301071 1-(4-Nitrophenyl)-2-(dimethylamino)ethanol

1-(4-Nitrophenyl)-2-(dimethylamino)ethanol

Cat. No. B8301071
M. Wt: 210.23 g/mol
InChI Key: WZBDAQFLSMLMMK-UHFFFAOYSA-N
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Patent
US09120749B2

Procedure details

To a solution of 2-amino-1-(4-nitrophenyl)ethanone (500 mg, 2.30 mmol), paraformaldehyde (207 mg, 6.90 mmol), and sodium cyanoborohydride (433 mg, 6.90 mmol) in methanol (30 mL) was added acetic acid (catalytic) and the reaction stirred at room temperature for 18 h. The reaction mixture was quenched with water and the layers were separated. The combined organic layers were dried over anhydrous sodium sulfate, filtered, concentrated, and chromatographed (CH2Cl2/MeOH) to afford the desired product (164 mg, 34%) as an orange oil: ESI MS m/z 211 [C10H14N2O3+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
433 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
34%

Identifiers

REACTION_CXSMILES
N[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=1)=[O:4].C=O.[C:16]([BH3-])#[N:17].[Na+].[C:20](O)(=O)C>CO>[CH3:20][N:17]([CH3:16])[CH2:2][CH:3]([C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=1)[OH:4] |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
207 mg
Type
reactant
Smiles
C=O
Name
Quantity
433 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (CH2Cl2/MeOH)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN(CC(O)C1=CC=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 164 mg
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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